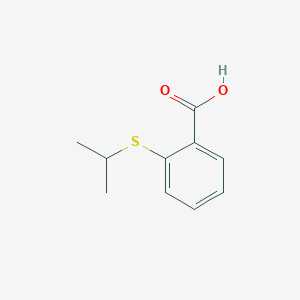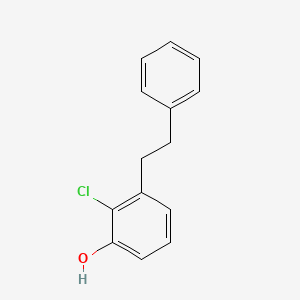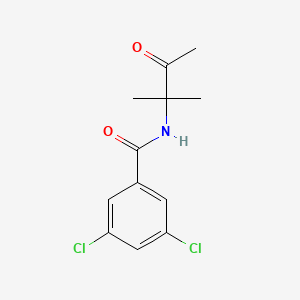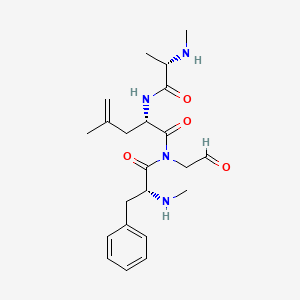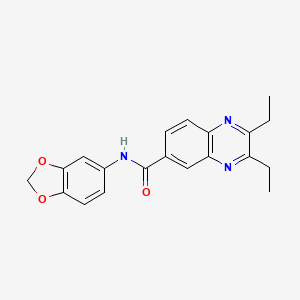
N-(1,3-benzodioxol-5-yl)-2,3-diethyl-6-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2,3-diethyl-6-quinoxalinecarboxamide is a quinoxaline derivative.
Wissenschaftliche Forschungsanwendungen
Cancer Chemoresistance and Angiogenesis Inhibition
A study by Mudududdla et al. (2015) explored compounds structurally related to N-(1,3-benzodioxol-5-yl)-2,3-diethyl-6-quinoxalinecarboxamide, demonstrating their potential in overcoming cancer chemoresistance. The compounds were found effective in inhibiting VEGFR1 and VEGFR2, showing promise in anti-angiogenic activity and reversing multi-drug resistance in cancer treatment (Mudududdla et al., 2015).
Anti-Fibrosis Potential
Research by Kim et al. (2008) focused on IN-1130, a molecule similar to this compound, revealing its potential as an anti-fibrotic drug. It showed promising results in suppressing renal and hepatic fibrosis and exhibited anti-metastatic effects in breast cancer-bearing mice models (Kim et al., 2008).
Antimicrobial Activity
A study by Vieira et al. (2014) investigated the antimicrobial activity of quinoxaline derivatives, including structures related to this compound. These compounds showed significant activity against various bacterial and yeast strains, suggesting their potential as new antimicrobial agents (Vieira et al., 2014).
Corrosion Inhibition
Olasunkanmi et al. (2016) explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium. This suggests potential industrial applications for this compound in protecting metal surfaces (Olasunkanmi et al., 2016).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Research by Mahesh et al. (2011) on quinoxalin-2-carboxamides, structurally related to this compound, showed their potential as serotonin type-3 (5-HT3) receptor antagonists. This indicates possible applications in treating conditions related to 5-HT3 receptors (Mahesh et al., 2011).
Eigenschaften
Molekularformel |
C20H19N3O3 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2,3-diethylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-3-14-15(4-2)23-17-9-12(5-7-16(17)22-14)20(24)21-13-6-8-18-19(10-13)26-11-25-18/h5-10H,3-4,11H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
AHNRKXJEHDLKTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)N=C1CC |
Löslichkeit |
1.6 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




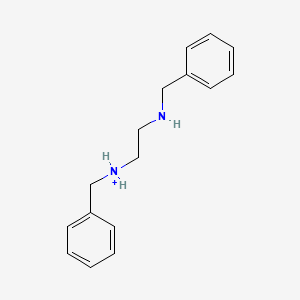
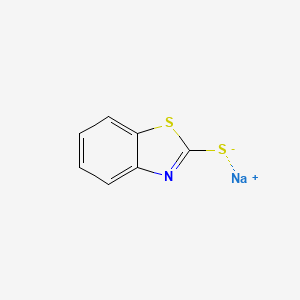
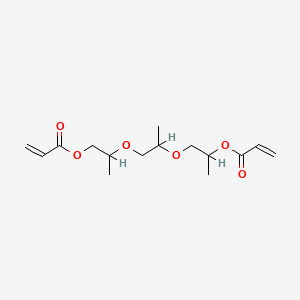

![1-(2,5-Dimethyl-1-prop-2-enyl-3-pyrrolyl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1227433.png)
